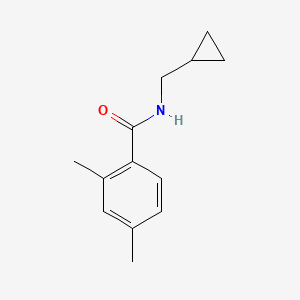![molecular formula C10H14ClNO2S B7511066 N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
N-[1-(3-chlorophenyl)propyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chlorophenyl)propyl]methanesulfonamide, also known as CPPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPS belongs to the class of sulfonamide compounds and is a derivative of the widely used drug, sulfonamide.
Mechanism of Action
N-[1-(3-chlorophenyl)propyl]methanesulfonamide works by binding to the NMDA receptor and modulating its activity. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By modulating the activity of the NMDA receptor, N-[1-(3-chlorophenyl)propyl]methanesulfonamide can enhance synaptic plasticity and improve memory formation.
N-[1-(3-chlorophenyl)propyl]methanesulfonamide also works by inhibiting the release of glutamate, a neurotransmitter involved in pain signaling. By reducing the release of glutamate, N-[1-(3-chlorophenyl)propyl]methanesulfonamide can reduce pain sensation.
Biochemical and Physiological Effects
N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In the brain, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to enhance synaptic plasticity and improve memory formation. It has also been shown to reduce the release of glutamate, which can reduce pain sensation.
In cancer cells, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to induce apoptosis, or programmed cell death, which can inhibit the growth of cancer cells. In autoimmune diseases, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to reduce inflammation, which can alleviate symptoms such as pain and swelling.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(3-chlorophenyl)propyl]methanesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows for targeted research.
One limitation of using N-[1-(3-chlorophenyl)propyl]methanesulfonamide in lab experiments is its potential toxicity. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Another limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on N-[1-(3-chlorophenyl)propyl]methanesulfonamide. One area of research is the development of N-[1-(3-chlorophenyl)propyl]methanesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of N-[1-(3-chlorophenyl)propyl]methanesulfonamide as a potential treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-[1-(3-chlorophenyl)propyl]methanesulfonamide in cancer therapy and autoimmune diseases.
Synthesis Methods
The synthesis of N-[1-(3-chlorophenyl)propyl]methanesulfonamide involves the reaction of 3-chloropropylamine hydrochloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[1-(3-chlorophenyl)propyl]methanesulfonamide in high purity.
Scientific Research Applications
N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, a neurotransmitter involved in pain signaling.
In addition, N-[1-(3-chlorophenyl)propyl]methanesulfonamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(3-chlorophenyl)propyl]methanesulfonamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, as it has been shown to reduce inflammation.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-10(12-15(2,13)14)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWSYCAVTMCBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)propyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)






![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)